molecular formula C37H45NO12 B7979662 利福霉素

利福霉素

货号 B7979662
分子量: 695.8 g/mol
InChI 键: BTVYFIMKUHNOBZ-QXMMDKDBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A group of ANTI-BACTERIAL AGENTS characterized by a chromophoric naphthohydroquinone group spanned by an aliphatic bridge not previously found in other known ANTI-BACTERIAL AGENTS. They have been isolated from fermentation broths of Streptomyces mediterranei.

科学研究应用

  1. 结核病和麻风病的治疗: 利福霉素,特别是利福平,主要用于对抗结核分枝杆菌麻风分枝杆菌,它们分别是结核病和麻风病的病原体。它们通过结合这些细菌中 RNA 聚合酶的 β 亚基来抑制 RNA 合成的启动 (Lal & Lal, 1994).

  2. 与艾滋病相关的分枝杆菌感染: 利福布丁,利福霉素的衍生物,对与艾滋病相关的鸟分枝杆菌复合体 (MAC)有效。它与艾滋病药物产生药物相互作用的次数较少 (Rothstein, 2016).

  3. 药品中的质量控制: 已开发出基于自动量子点的分析方法,用于对药品制剂中的利福霉素衍生物进行快速可靠的质量控制 (Jiménez-López 等,2016).

  4. 细菌 RNA 聚合酶的研究: 利福霉素在了解细菌 RNA 聚合酶的结构和功能方面发挥着至关重要的作用。关于利福霉素如何与 RNA 聚合酶相互作用的研究提供了有关细菌转录控制机制的见解 (Artsimovitch 等,2005).

  5. 耐药机制和优化: 了解利福霉素的耐药机制已导致制定了克服耐药性的策略,包括对生产菌株进行基因操作 (Adams 等,2021;Bapat & Wangikar,2004;Lal 等,1995).

  6. 消化性溃疡病和胃肠道疾病: 利福布丁和利福昔明已用于联合疗法中,以根除幽门螺杆菌并治疗肝性脑病、肠易激综合征和旅行者腹泻等胃肠道疾病。利福昔明尤其局限于胃肠道,除了具有抗菌活性外,还表现出抗炎特性 (Rothstein, 2016;Scarpignato & Pelosini, 2005;Adachi & Dupont, 2006).

  7. 化学和物理性质: 利福霉素的光谱研究揭示了溶液中不同构象异构体之间的温度和溶剂依赖性平衡,影响了它们克服天然细胞屏障和抗菌效力的能力 (Pyta 等,2019).

  8. 药理学和治疗潜力: 利福昔明是一种吸收不良的抗生素,其药理特性和临床潜力在胃肠道细菌介导的疾病中得到了广泛研究,具有广谱抗菌作用 (Gillis & Brogden, 1995;Scarpignato & Pelosini, 2005).

属性

IUPAC Name

[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10-,14-13-,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVYFIMKUHNOBZ-QXMMDKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifamycins

CAS RN

13553-79-2
Record name Rifamycin S
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycins
Reactant of Route 2
Rifamycins
Reactant of Route 3
Rifamycins
Reactant of Route 4
Rifamycins
Reactant of Route 5
Rifamycins
Reactant of Route 6
Rifamycins

Citations

For This Compound
13,600
Citations
W Wehrli, M Staehelin - Bacteriological reviews, 1971 - Am Soc Microbiol
In 1963, Prelog and co-workers determined the chemical structure of various rifamycins (122) and opened up the way for the synthesis of a vast number of semisynthetic derivatives. …
Number of citations: 417 journals.asm.org
L Frontali, G Tecce - Antibiotics: Volume I Mechanism of Action, 1967 - Springer
Rifamycins 1 are a group of closely related antibiotics produced by a Streptomyces strain first isolated in “Lepetit Research Laboratories” (Milan, Italy) from a soil sample collected near …
Number of citations: 14 link.springer.com
S Riva, LG Silvestri - Annual Reviews in Microbiology, 1972 - annualreviews.org
… with rifamycins or with the enzymes against which rifamycins are … specifically dealing with rifamycins and other antibiotics … Papers on the activity of rifamycins against the RNA-dependent …
Number of citations: 164 www.annualreviews.org
HG Floss, TW Yu - Chemical reviews, 2005 - ACS Publications
… The rifamycins 1 belong to the family of ansamycin antibiotics… The rifamycins were first isolated by Sensi and co-workers at … Since then, numerous other rifamycins have been isolated …
Number of citations: 675 pubs.acs.org
PA Aristoff, GA Garcia, PD Kirchhoff, HDH Showalter - Tuberculosis, 2010 - Elsevier
… rifamycins, long considered a mainstay of TB treatment, were a tremendous breakthrough when they were developed in the 1960's. While the rifamycins … regarding rifamycins suggests …
Number of citations: 215 www.sciencedirect.com
MD Surette, P Spanogiannopoulos… - Accounts of Chemical …, 2021 - ACS Publications
… of the natural product rifamycins, originally isolated from the … Rifamycins act by binding to the β-subunit of bacterial RNA … the hydroxyl of position C23 of rifamycins, transferring a glucose …
Number of citations: 16 pubs.acs.org
DM Rothstein - Cold Spring Harbor perspectives …, 2016 - perspectivesinmedicine.cshlp.org
Rifamycins inhibit RNA polymerase of most bacterial genera. Rifampicin remains part of combination therapy for treating tuberculosis (TB), and for treating Gram-positive prosthetic joint …
Number of citations: 103 perspectivesinmedicine.cshlp.org
E Selva, G Lancini - Analogue‐Based Drug Discovery II, 2010 - Wiley Online Library
… Amycolatopsis mediterranei, produced a complex of related antibiotics called the rifamycins. The four main components of the novel complex, called rifamycins A, C, D, and E, showed …
Number of citations: 4 onlinelibrary.wiley.com
M Brufani, S Cerrini, W Fedeli, A Vaciago - Journal of molecular biology, 1974 - Elsevier
… The two structures have now been refined to completion, using also some new experimental data, and the final crystal structure data on rifamycins B and Y are presented in this paper. …
Number of citations: 91 www.sciencedirect.com
RA Adams, G Leon, NM Miller, SP Reyes… - The Journal of …, 2021 - nature.com
… Rifamycins are a class of antibiotics that were first discovered in 1957 and are known for their use in treating tuberculosis (TB). Rifamycins exhibit bactericidal activity against many Gram…
Number of citations: 28 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。